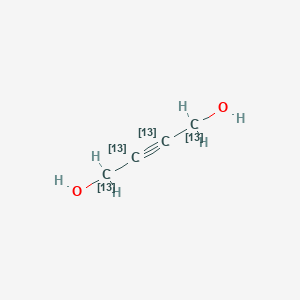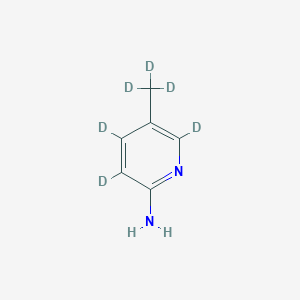
2-Amino-5-methylpyridine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-methylpyridine-d6 is a deuterated form of 2-Amino-5-methylpyridine. This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the methyl and amino groups. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in scientific research to study reaction mechanisms, metabolic pathways, and molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methylpyridine-d6 typically involves the deuteration of 2-Amino-5-methylpyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents such as deuterium gas (D2) or deuterated solvents (e.g., D2O). The reaction is usually carried out under elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The purity of the final product is ensured through rigorous purification steps, including distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-methylpyridine-d6 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The methyl group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-methylpyridine-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications .
Wirkmechanismus
The mechanism of action of 2-Amino-5-methylpyridine-d6 involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The presence of deuterium atoms can alter the compound’s physical and chemical properties, leading to changes in reaction rates and pathways. This makes it a valuable tool for studying reaction mechanisms and molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-methylpyridine
- 2-Amino-4-methylpyridine
- 2-Amino-3-methylpyridine
- 2-Amino-6-methylpyridine
Uniqueness
2-Amino-5-methylpyridine-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can influence reaction kinetics and stability, making the compound particularly useful in studies requiring precise control over reaction conditions and pathways .
Eigenschaften
CAS-Nummer |
916979-10-7 |
|---|---|
Molekularformel |
C6H8N2 |
Molekulargewicht |
114.18 g/mol |
IUPAC-Name |
3,4,6-trideuterio-5-(trideuteriomethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)/i1D3,2D,3D,4D |
InChI-Schlüssel |
CMBSSVKZOPZBKW-RLTMCGQMSA-N |
Isomerische SMILES |
[2H]C1=C(C(=NC(=C1C([2H])([2H])[2H])[2H])N)[2H] |
Kanonische SMILES |
CC1=CN=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13404127.png)
![{[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino}dimethyl-lambda6-sulfanone](/img/structure/B13404137.png)
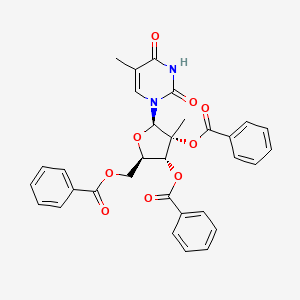

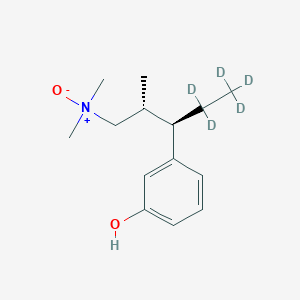
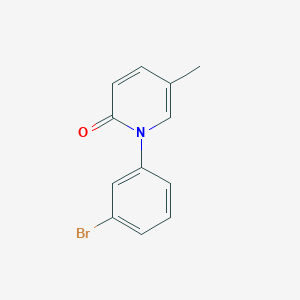
![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B13404172.png)
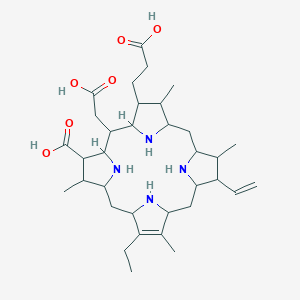
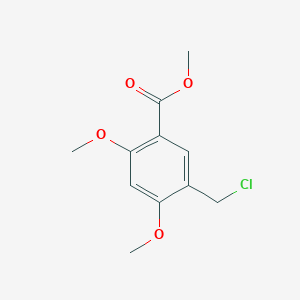
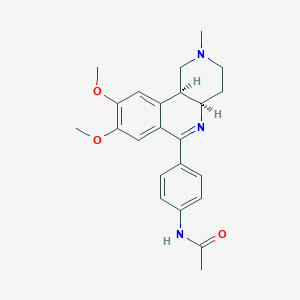
![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
